molecular formula C11H15ClN2O B1520483 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride CAS No. 1220036-52-1

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride

Cat. No.: B1520483
CAS No.: 1220036-52-1
M. Wt: 226.7 g/mol
InChI Key: YFHDVLKPPAMZFN-UHFFFAOYSA-N
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Description

“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . Its IUPAC name is 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 316.83 . The InChI code is 1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 316.83 . More detailed properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity and Fluorescence Properties : A study focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed based on structure–activity relationship studies of similar cytotoxic derivatives, showed promising in vitro cytotoxic activity against various cancer cell lines and studied fluorescence properties for potential bio-imaging applications (Jasna Kadrić et al., 2014).

  • Metal Complexes with Antimicrobial Properties : Research on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands highlighted their synthesis, characterization, and antimicrobial studies, presenting a new avenue for the development of antimicrobial agents (Lan‐Qin Chai et al., 2017).

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : Studies have detailed efficient syntheses of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, showcasing novel methodologies for constructing complex heterocyclic structures that could serve as valuable scaffolds in medicinal chemistry (A. Katritzky et al., 2000).

  • Synthesis of Heterocyclic Compounds : Another research effort elaborated on the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates through a three-component reaction, highlighting the versatility of isoquinoline derivatives in synthesizing phosphonate-containing compounds (Shengqing Ye et al., 2009).

Applications in Drug Discovery

  • Anticancer Activity : The synthesis and evaluation of oxazolo and oxazinoquinolinone derivatives have been explored for their anticancer activity, demonstrating the potential of isoquinoline derivatives in the development of novel anticancer agents (Nancy Talaat et al., 2022).

  • Antimicrobial Activity : The synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were investigated, showing promise against various pathogenic strains of bacteria and fungi (R. Zaki et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be an irritant .

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHDVLKPPAMZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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